8-Bromo-1-naphthonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

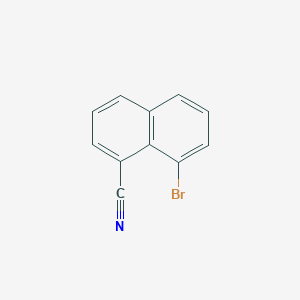

8-Bromo-1-naphthonitrile is an organic compound with the molecular formula C₁₁H₆BrN. It is a derivative of naphthalene, where a bromine atom is substituted at the 8th position and a nitrile group at the 1st position. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Synthetic Routes and Reaction Conditions:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Nitriles can be made by dehydrating amides. Amides are dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide, P₄O₁₀.

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.

Industrial Production Methods:

- The industrial production of this compound typically involves the bromination of 1-naphthonitrile using bromine or a brominating agent under controlled conditions .

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions where the bromine atom is replaced by other functional groups.

Palladium-Catalyzed Cyanation: This reaction involves the replacement of the bromine atom with a cyanide group using a palladium catalyst.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.

Palladium-Catalyzed Cyanation: This reaction typically uses a palladium catalyst and a cyanide source such as potassium cyanide.

Major Products:

Aplicaciones Científicas De Investigación

8-Bromo-1-naphthonitrile is used in various fields of scientific research:

Mecanismo De Acción

The mechanism by which 8-Bromo-1-naphthonitrile exerts its effects involves its ability to participate in various chemical reactions due to the presence of the bromine and nitrile groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the synthesis of complex molecules .

Comparación Con Compuestos Similares

- 8-Chloronaphthalene-1-carbonitrile

- 8-Iodonaphthalene-1-carbonitrile

- Naphthalene-1,8-dicarbonitrile

Uniqueness:

Actividad Biológica

8-Bromo-1-naphthonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of naphthalene, characterized by a bromine atom and a cyano group attached to the naphthalene ring. The chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research. Notably, it has been studied for its potential anti-cancer properties . The compound's ability to inhibit tumor growth has been linked to its interaction with specific cellular pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-cancer | Inhibits tumor growth in vitro | |

| Antioxidant | Scavenges free radicals | |

| Estrogenic activity | Modulates estrogen receptor activity |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest that it may function through:

- Inhibition of Cell Proliferation : The compound has shown potential in reducing the proliferation of cancer cells by inducing apoptosis (programmed cell death).

- Interaction with Estrogen Receptors : Similar compounds have been noted for their ability to modulate estrogen receptor activity, which may contribute to their anti-cancer effects.

Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may serve as a lead structure for developing new anti-cancer agents .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of this compound. It was found to effectively scavenge free radicals in vitro, demonstrating potential for therapeutic applications in oxidative stress-related diseases .

Propiedades

IUPAC Name |

8-bromonaphthalene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDRWCNQCJIOFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.